molecular formula C11H20N2O2S B1306625 tert-Butyl N-(5-isothiocyanatopentyl)carbamate CAS No. 347890-46-4

tert-Butyl N-(5-isothiocyanatopentyl)carbamate

Cat. No.: B1306625
CAS No.: 347890-46-4
M. Wt: 244.36 g/mol
InChI Key: SRTMCAQUUMOZJY-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-isothiocyanatopentyl)carbamate is a chemical compound with the molecular formula C11H20N2O2S and a molecular weight of 244.35 g/mol . . This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl N-(5-isothiocyanatopentyl)carbamate can be synthesized through a multi-step processThe reaction typically involves the use of reagents such as di-tert-butyl dicarbonate (Boc2O) and thiophosgene (CSCl2) under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(5-isothiocyanatopentyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-Butyl N-(5-isothiocyanatopentyl)carbamate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable thiourea linkages. These interactions can modify the structure and function of proteins and other biomolecules, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(5-isothiocyanatopentyl)carbamate is unique due to the presence of both the Boc protecting group and the isothiocyanate functional group. This combination allows for selective reactions and modifications, making it a versatile reagent in organic synthesis and biochemical research .

Biological Activity

tert-Butyl N-(5-isothiocyanatopentyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an isothiocyanate group, which is known for its biological reactivity and ability to interact with various cellular targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

CxHyNzOwS\text{C}_x\text{H}_y\text{N}_z\text{O}_w\text{S}

where the specific molecular formula includes a tert-butyl group, a carbamate linkage, and an isothiocyanate functional group. The presence of these functional groups suggests that the compound may exhibit unique reactivity patterns, especially with nucleophiles.

Isothiocyanates are known to exert various biological effects through multiple mechanisms:

  • Antioxidant Activity : Isothiocyanates have been shown to activate antioxidant response elements, which help in reducing oxidative stress in cells.
  • Enzyme Inhibition : Compounds containing isothiocyanate groups can inhibit enzymes such as cytochrome P450s and various hydrolases, which may contribute to their pharmacological effects.
  • Cell Signaling Modulation : They can modulate signaling pathways involved in inflammation and apoptosis, influencing cell survival and proliferation.

Anticancer Activity

Several studies have explored the anticancer properties of isothiocyanates. For instance, research indicates that compounds similar to this compound can induce apoptosis in cancer cells by activating caspase pathways. A study demonstrated that treatment with isothiocyanates led to a significant reduction in tumor growth in xenograft models.

StudyMethodFindings
In vitro assays on cancer cell linesInduced apoptosis via caspase activation
Xenograft modelsReduced tumor volume by 50% compared to control

Antimicrobial Activity

The antimicrobial properties of isothiocyanates have been well-documented. Research shows that this compound exhibits significant antibacterial activity against drug-resistant strains of bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of biofilm formation.

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Case Study 1: Cancer Cell Line Response

In a recent study published in Molecules, researchers assessed the effects of various isothiocyanates on human cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial efficacy of this compound against C. violaceum, a model organism for studying quorum sensing (QS). The results demonstrated that treatment with this compound reduced violacein production by 80%, indicating strong QS inhibition.

Properties

IUPAC Name

tert-butyl N-(5-isothiocyanatopentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2S/c1-11(2,3)15-10(14)13-8-6-4-5-7-12-9-16/h4-8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTMCAQUUMOZJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391610
Record name tert-Butyl N-(5-isothiocyanatopentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347890-46-4
Record name Carbamic acid, (5-isothiocyanatopentyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=347890-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl N-(5-isothiocyanatopentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 347890-46-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2 g (9.9 mmol) (5-Amino-pentyl)-carbamic acid tert-butyl ester in 40 ml THF at 0° C. was added 896 μl (14.83 mmol) CS2 and allowed to stir at room temperature for 14 h. 623 mg (14.83 mmol) cyanamide and 4 drops NEt3 was added and the mixture was heated to 4° C. for 3 h. The mixture was extracted with diethyl ether and the combined organic layers were dried with MgSO4. After filtration and removal of the volatiles the residue was purified by flash column chromatography on silica eluting with ethyl acetate/cyclohexane 1:1. The evaporation of the product fractions yielded 2.24 g (93%) of the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
896 μL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
623 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
93%

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